Boc-Lys(Fmoc)-Leu-Ala-Leu-OH
Description
Historical Development and Current Trends in Solid-Phase Peptide Synthesis (SPPS)
The landscape of peptide synthesis was revolutionized by R. Bruce Merrifield in the early 1960s with the invention of Solid-Phase Peptide Synthesis (SPPS). nih.govpeptide.comwikipedia.org For this work, Merrifield was awarded the Nobel Prize in Chemistry in 1984. peptide.comrockefeller.edu Before SPPS, peptides were synthesized in solution (Liquid-Phase Peptide Synthesis), a slow and inefficient process that required purification after each amino acid addition, resulting in significant sample loss and low yields. chem-station.com
Merrifield's innovative approach involves anchoring the first amino acid of the desired peptide sequence to an insoluble solid support, typically a polymeric resin. peptide.comwikipedia.orgrsc.org The peptide chain is then elongated through a series of coupling and deprotection steps. aurigeneservices.com A key advantage of SPPS is that excess reagents and by-products can be easily removed by simple filtration and washing of the resin, which dramatically increases efficiency and allows the use of excess reagents to drive reactions to completion. chem-station.compeptide.com This methodology also lends itself to automation, leading to the development of automated peptide synthesizers that have become standard tools in research laboratories. chem-station.compeptide.com
Current trends in SPPS focus on further enhancing efficiency, purity, and the complexity of peptides that can be synthesized. These trends include:
Microwave-Assisted Peptide Synthesis (MWPS): The application of microwave energy can significantly accelerate coupling and deprotection steps, reducing synthesis times from days to hours and often improving the purity of the final product, especially for difficult or long sequences. merel.si
Novel Resin and Linker Development: The development of new solid supports and linker molecules provides greater flexibility in synthesis strategies and allows for the preparation of peptides with modified C-termini.
Greener Chemistry Approaches: Efforts are being made to develop more environmentally friendly protocols, including the use of safer solvents and reagents.
Hybrid and Convergent Strategies: For the synthesis of very large peptides or proteins, a hybrid approach combining SPPS to create smaller peptide fragments, which are then joined together in solution (convergent synthesis), is often employed. chem-station.com
Principles of Orthogonal Protecting Group Strategies in Peptide Assembly
The success of SPPS is critically dependent on the use of protecting groups. biosynth.comwikipedia.org These are chemical moieties that are temporarily attached to reactive functional groups on the amino acids to prevent unwanted side reactions during the peptide chain elongation process. biosynth.comwikipedia.org A robust synthesis strategy requires a set of protecting groups that can be removed under specific conditions without affecting other protecting groups in the molecule. This concept is known as an orthogonal protection strategy. fiveable.meiris-biotech.denih.gov
In peptide synthesis, there are two main orthogonal protection schemes: the Boc/Bzl strategy and the Fmoc/tBu strategy. biosynth.comiris-biotech.de
Boc/Bzl Strategy: This was the original strategy developed by Merrifield. peptide.compeptide.com It uses the acid-labile Boc group for temporary protection of the N-terminus (the amino group) and more acid-stable benzyl (B1604629) (Bzl)-based groups for "permanent" protection of amino acid side chains. iris-biotech.depeptide.com The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the side-chain groups and the linkage to the resin are cleaved at the end of the synthesis with a very strong acid, such as hydrofluoric acid (HF). iris-biotech.depeptide.com
Fmoc/tBu Strategy: This has become the more dominant strategy in modern peptide synthesis. kbdna.comnih.gov It employs the base-labile Fmoc group for temporary N-terminal protection and acid-labile groups, such as tert-butyl (tBu), for side-chain protection. biosynth.comiris-biotech.de The Fmoc group is typically removed with a solution of a secondary amine like piperidine (B6355638) in an organic solvent. iris-biotech.de Since the side-chain protecting groups and the resin linker are stable to this base treatment, this provides a truly orthogonal system. iris-biotech.denih.gov The final cleavage from the resin and removal of side-chain protectors is accomplished with an acid like TFA. iris-biotech.de The milder conditions of the Fmoc/tBu strategy make it more compatible with a wider range of peptide modifications. nih.govamericanpeptidesociety.org
The table below summarizes the key differences between the two main SPPS strategies.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Nα-Deprotection | Moderate Acid (e.g., TFA) peptide.com | Base (e.g., 20% Piperidine in DMF) iris-biotech.de |
| Side-Chain Protection | Benzyl (Bzl)-based groups peptide.com | tert-Butyl (tBu)-based groups iris-biotech.de |
| Final Cleavage | Strong Acid (e.g., HF) iris-biotech.de | Strong Acid (e.g., TFA) iris-biotech.de |
| Orthogonality | Quasi-orthogonal (both acid-labile) biosynth.com | Fully orthogonal (base vs. acid labile) iris-biotech.de |
| Advantages | Good for certain difficult sequences | Milder conditions, automation-friendly, suitable for acid-sensitive peptides nih.govamericanpeptidesociety.org |
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H59N5O9/c1-24(2)21-33(37(49)43-26(5)35(47)45-34(38(50)51)22-25(3)4)44-36(48)32(46-40(53)55-41(6,7)8)19-13-14-20-42-39(52)54-23-31-29-17-11-9-15-27(29)28-16-10-12-18-30(28)31/h9-12,15-18,24-26,31-34H,13-14,19-23H2,1-8H3,(H,42,52)(H,43,49)(H,44,48)(H,45,47)(H,46,53)(H,50,51)/t26-,32-,33-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSPHYGVMZPCJZ-OPPLUPLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H59N5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
765.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural and Synthetic Context of Boc Lys Fmoc Leu Ala Leu Oh As a Protected Peptide Intermediate
Comprehensive Analysis of Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are constructed, offering a streamlined and efficient alternative to solution-phase methods. ekb.eg The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support. ekb.egpeptide.com This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing steps. peptide.com The synthesis of a complex peptide like this compound, which features two different types of protecting groups, highlights the sophistication and flexibility of modern SPPS protocols.
Strategic Integration of Boc and Fmoc Chemistry for Peptide Elongation
The successful synthesis of this compound hinges on the strategic use of two of the most prevalent protecting group strategies in SPPS: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) schemes. americanpeptidesociety.org The choice between these strategies is dictated by the specific requirements of the peptide sequence and the desired final product. americanpeptidesociety.org The presence of both Boc and Fmoc groups in the target molecule necessitates a hybrid approach that leverages the orthogonal nature of their respective deprotection conditions. total-synthesis.comontosight.ai
The Boc protecting group is a cornerstone of one of the earliest and most robust strategies in SPPS. thermofisher.com It is used to temporarily shield the N-alpha amino group of an amino acid during the coupling reaction. peptide.comthermofisher.com The key characteristic of the Boc group is its lability to moderately strong acids, such as trifluoroacetic acid (TFA), for its removal. thermofisher.compeptide.com This deprotection step exposes a new N-terminal amine, ready for the next coupling cycle. peptide.com
In the context of synthesizing this compound, the N-terminal Boc group on the lysine residue serves as a "permanent" protecting group for the alpha-amino group throughout the chain elongation process, as the synthesis would proceed from the C-terminal leucine. The Boc group's stability under the basic conditions required for Fmoc group removal is a critical aspect of this orthogonal strategy. total-synthesis.comontosight.ai While traditional Boc-based synthesis often employs benzyl-based side-chain protection, which requires harsh acidic conditions like hydrogen fluoride (B91410) (HF) for final cleavage, the specific structure of this compound showcases a more nuanced application of this protecting group. peptide.comthermofisher.com
| Attribute | Description |
| Protecting Group | tert-butyloxycarbonyl (Boc) |
| Protected Functionality | N-alpha amino group |
| Deprotection Condition | Moderate acid (e.g., Trifluoroacetic Acid - TFA) thermofisher.compeptide.com |
| Orthogonality | Stable to basic conditions used for Fmoc removal total-synthesis.comontosight.ai |
The Fmoc protection strategy has gained widespread popularity due to its milder deprotection conditions. americanpeptidesociety.orgthermofisher.com The Fmoc group is attached to the N-alpha amino group of the amino acids that will be added to the growing peptide chain (in this case, Leucine and Alanine). peptide.comresearchgate.net Unlike the Boc group, the Fmoc group is cleaved under mild basic conditions, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). peptide.comgoogle.com This base-lability offers a significant advantage, as it avoids the repeated use of acid, which can potentially lead to the degradation of sensitive peptide sequences or premature cleavage of the peptide from certain types of resins. americanpeptidesociety.orggoogle.com
The Fmoc/tBu (tert-butyl) strategy is considered a truly orthogonal system, where the temporary N-alpha protection (Fmoc) is removed by a base, while the permanent side-chain protecting groups (often tBu-based) are cleaved by acid at the end of the synthesis. peptide.com This orthogonality is crucial for complex syntheses and allows for selective modifications of the peptide while it is still attached to the resin. peptide.com For the synthesis of this compound, the Fmoc group on the lysine side chain is a key feature, demanding an orthogonal protection scheme.
| Attribute | Description |
| Protecting Group | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Protected Functionality | N-alpha amino group |
| Deprotection Condition | Mild base (e.g., Piperidine in DMF) peptide.comgoogle.com |
| Orthogonality | Stable to acidic conditions used for Boc removal ontosight.ai |
The synthesis of this compound is critically dependent on the use of the specialized building block, Nα-Boc-Nε-Fmoc-L-lysine (Boc-Lys(Fmoc)-OH). peptide.com This derivative exemplifies the power of orthogonal protection in peptide chemistry. peptide.comrsc.orgrsc.org In this molecule, the alpha-amino group is protected by the acid-labile Boc group, while the epsilon-amino group of the lysine side chain is protected by the base-labile Fmoc group. peptide.com
This arrangement allows for selective deprotection and modification. The Fmoc group on the lysine side chain can be removed using piperidine without affecting the N-terminal Boc group or other acid-labile side-chain protecting groups. peptide.com This strategy is particularly useful for the synthesis of branched or cyclic peptides, or for the site-specific attachment of labels, tags, or other molecules to the lysine side chain. peptide.comchempep.com The stability of the Fmoc group under acidic conditions and the stability of the Boc group under basic conditions are the foundation of this orthogonal approach. ontosight.aip3bio.com
| Protected Group | Protecting Group | Deprotection Reagent |
| Nα-amino group of Lysine | Boc (tert-butyloxycarbonyl) | Acid (e.g., TFA) p3bio.com |
| Nε-amino group of Lysine | Fmoc (9-fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) peptide.comp3bio.com |
Optimization of Solid Support Selection and Functionalization
For the synthesis of a protected peptide fragment like this compound, the 2-chlorotrityl chloride (2-CTC) resin is an excellent choice. almacgroup.comresearchgate.net This acid-labile resin offers several advantages. appliedpolytech.com Firstly, it allows for the attachment of the first Fmoc-protected amino acid (in this case, Fmoc-Leu-OH) with minimal risk of racemization due to the high steric hindrance of the trityl group. appliedpolytech.com
Secondly, and most importantly, the cleavage of the peptide from the 2-CTC resin can be achieved under very mild acidic conditions. almacgroup.comappliedpolytech.com This is typically done using a dilute solution of TFA in dichloromethane (B109758) (DCM) or by using reagents like acetic acid/trifluoroethanol/DCM. appliedpolytech.com These mild cleavage conditions are crucial for preserving the acid-labile Boc group on the N-terminus of the lysine and any other acid-sensitive side-chain protecting groups that might be present in a more complex analogue. The use of 2-CTC resin is therefore highly compatible with the synthesis of fully protected peptide fragments, which can then be used in subsequent convergent synthesis strategies. almacgroup.com Recent advancements have also demonstrated the successful use of 2-CTC resin in microwave-assisted solid-phase peptide synthesis, further enhancing the speed and efficiency of the process. nih.gov
| Resin Property | Advantage in Synthesizing this compound |
| High Acid Lability | Allows for cleavage of the peptide from the resin under extremely mild acidic conditions, preserving the N-terminal Boc group. almacgroup.comappliedpolytech.com |
| Steric Hindrance | Minimizes racemization of the C-terminal amino acid during loading onto the resin. appliedpolytech.com |
| Versatility | Suitable for the synthesis of protected peptide fragments. almacgroup.comappliedpolytech.com |
| Microwave Compatibility | Can be used in microwave-assisted protocols to accelerate synthesis. nih.gov |
Utilization of Wang Resin and Other Polymeric Supports
Wang resin is a polystyrene-based support functionalized with a p-alkoxybenzyl alcohol linker. biocompare.comrapp-polymere.com This linker forms an ester bond with the carboxyl group of the first amino acid, which is labile to strong acids like trifluoroacetic acid (TFA), allowing for the final cleavage of the synthesized peptide from the resin. rapp-polymere.comrapp-polymere.com The compatibility of Wang resin with Fmoc chemistry is a key advantage, as the repetitive base-mediated deprotection of the Nα-Fmoc group does not affect the acid-labile linkage to the resin. altabioscience.combiocompare.com
To streamline the synthetic process, pre-loaded Wang resins, where the first amino acid is already attached, are commercially available. altabioscience.comcem.com For the synthesis of the target peptide, a Leu-loaded Wang resin would be the starting point. The use of pre-loaded resins circumvents potential challenges and inconsistencies associated with the initial manual loading of the first amino acid. altabioscience.com
While polystyrene-based resins like Wang resin are common, other polymeric supports have been developed to address specific challenges. For instance, polyethylene glycol (PEG)-functionalized polystyrene resins, such as TentaGel, and pure PEG-based resins like PEGA and ChemMatrix, offer improved swelling properties in a wider range of solvents and can be beneficial for the synthesis of longer or more complex peptides by minimizing aggregation. beilstein-journals.org The choice between these supports often depends on the specific peptide sequence and the synthetic strategy employed.
Table 1: Comparison of Common Polymeric Supports in SPPS
| Support Type | Base Polymer | Linker Type (for C-terminal acids) | Key Advantages | Common Applications |
| Wang Resin | Polystyrene-Divinylbenzene | p-Alkoxybenzyl alcohol | Well-established, cost-effective, compatible with Fmoc chemistry. altabioscience.compeptide.com | Synthesis of peptides with C-terminal carboxylic acids. peptide.com |
| Merrifield Resin | Polystyrene-Divinylbenzene | Chloromethyl | Used in Boc-based synthesis. | General peptide synthesis with Boc strategy. |
| TentaGel Resin | Polyethylene glycol-grafted Polystyrene | Various | Excellent swelling properties, reduces aggregation. beilstein-journals.org | Synthesis of difficult or long peptide sequences. beilstein-journals.org |
| ChemMatrix Resin | Pure Polyethylene glycol | Various | High loading capacity, superior performance for complex peptides. beilstein-journals.org | Demanding peptide syntheses, including aggregated sequences. beilstein-journals.org |
Mechanistic Insights into Amide Bond Formation and Coupling Reagents
The formation of the amide (peptide) bond is the central reaction in peptide synthesis. The efficiency and fidelity of this step are paramount to achieving a high yield of the desired peptide. This is accomplished by activating the carboxylic acid of the incoming amino acid, which then readily reacts with the free N-terminal amine of the growing peptide chain attached to the solid support.
Efficacy of HATU/HOAt Coupling Systems
The development of advanced coupling reagents has been a major driver of progress in SPPS. Among these, the uronium/aminium salt-based reagents, particularly HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), in combination with its corresponding additive HOAt (1-hydroxy-7-azabenzotriazole), has proven to be highly effective. chemicalbook.commychemblog.com
The mechanism of HATU/HOAt-mediated coupling involves the rapid formation of a highly reactive OAt-active ester from the carboxylic acid of the N-Fmoc protected amino acid. wikipedia.orgresearchgate.net This active ester is then susceptible to nucleophilic attack by the free amine of the resin-bound peptide. wikipedia.org The presence of the pyridine (B92270) nitrogen in the HOAt structure is thought to stabilize the transition state through a neighboring group effect, which contributes to the high coupling efficiency and rapid reaction rates observed with this system. wikipedia.org
The HATU/HOAt system is particularly advantageous for sterically hindered couplings, which can be a challenge with other reagents. chemicalbook.com This makes it a robust choice for the synthesis of complex sequences. In the context of synthesizing this compound, HATU/HOAt would be employed for the sequential coupling of Fmoc-Ala-OH, Fmoc-Leu-OH, and finally Boc-Lys(Fmoc)-OH to the growing peptide chain. ekb.eg
Performance of DIC, HBTU, DMTMM, and Other Coupling Agents
While HATU/HOAt is a powerful system, a variety of other coupling reagents are also widely used in SPPS, each with its own set of advantages and applications.
DIC (N,N'-Diisopropylcarbodiimide) : As a carbodiimide, DIC activates the carboxylic acid to form a reactive O-acylisourea intermediate. It is often used in conjunction with an additive like HOBt (1-hydroxybenzotriazole) or Oxyma Pure to suppress racemization and improve coupling efficiency. missouristate.edu DIC is a cost-effective reagent, but the formation of an insoluble urea (B33335) byproduct can sometimes complicate purification.
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) : Similar to HATU, HBTU is a benzotriazole-based uronium salt that provides efficient coupling. For a long time, HBTU was a gold standard in SPPS. However, studies have shown that in some difficult couplings, HATU/HOAt can be superior. nih.gov
DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) : DMTMM is a triazine-based coupling reagent that offers the advantage of not requiring an additional activating agent or base for the reaction to proceed, as the leaving group is a neutral species. This can be beneficial in minimizing side reactions.
The choice of coupling reagent can significantly impact the outcome of a peptide synthesis. Factors such as the specific amino acid sequence, the scale of the synthesis, and cost considerations all play a role in this decision. Comparative studies have shown that while reagents like COMU can be effective, benzotriazole-based reagents like HBTU and HCTU often show higher coupling efficiency, particularly on polystyrene-based resins. nih.gov
Table 2: Performance Characteristics of Selected Coupling Reagents
| Coupling Reagent | Class | Additive (Typical) | Key Performance Characteristics |
| HATU | Aminium/Uronium Salt | HOAt | High efficiency, fast kinetics, effective for hindered couplings. chemicalbook.combachem.com |
| HBTU | Aminium/Uronium Salt | HOBt | Widely used, good efficiency, can be less effective than HATU for difficult sequences. nih.gov |
| DIC | Carbodiimide | HOBt or Oxyma Pure | Cost-effective, requires additive to suppress racemization. missouristate.edu |
| DMTMM | Triazine-based | None required | Mild activation, no urea byproduct. |
Advanced Deprotection and Peptide Cleavage Methodologies
The success of synthesizing an orthogonally protected peptide like this compound hinges on the ability to selectively remove specific protecting groups without affecting others. This requires a carefully chosen set of protecting groups that can be cleaved under distinct chemical conditions. fiveable.me
Differential Removal of N-alpha Protecting Groups
In the synthesis of the target peptide, the Nα-amino group of each incoming amino acid (except for the final Boc-Lys(Fmoc)-OH) is temporarily protected by an Fmoc group. The Fmoc group is base-labile and is typically removed using a solution of piperidine in a solvent like DMF. americanpeptidesociety.org This deprotection is performed at each step of the chain elongation.
The N-terminal Boc (tert-butyloxycarbonyl) group, on the other hand, is acid-labile. americanpeptidesociety.org It remains intact during the base-mediated Fmoc deprotection steps. This orthogonality is crucial for the stepwise assembly of the peptide chain. peptide.com While the standard condition for Boc removal is treatment with a strong acid like TFA, milder acidic conditions have been developed for selective deprotection in the presence of other acid-sensitive groups. For instance, a solution of HCl in dioxane has been shown to selectively remove Nα-Boc groups in the presence of tert-butyl esters and ethers. researchgate.netnih.gov
Selective Cleavage of Side Chain Protecting Groups (Fmoc from Lysine)
The lysine side-chain ε-amino group in the target peptide is protected by an Fmoc group. This is an example of an orthogonal protection strategy where the side-chain protecting group has the same lability as the temporary Nα-protecting group used during chain elongation. fiveable.mepeptide.com The selective removal of the Fmoc group from the lysine side chain is typically performed after the full peptide sequence has been assembled.
This selective deprotection allows for further modification of the lysine side chain while the peptide is still attached to the resin. For example, the free ε-amino group can be used for cyclization, branching, or the attachment of labels such as biotin or fluorescent dyes. peptide.com The removal of the Fmoc group from the lysine side chain is achieved using the same base treatment (e.g., piperidine in DMF) as for the Nα-Fmoc group. peptide.com It is critical that the N-terminal Boc group remains in place during this step to prevent unwanted reactions at the N-terminus.
The premature removal of the Fmoc group from the lysine side chain by the free ε-amino group of another lysine residue in the sequence is a potential side reaction that needs to be considered and can sometimes be mitigated by specific coupling protocols. researchgate.net
Table 3: Orthogonal Deprotection Strategies
| Protecting Group | Lability | Common Deprotection Reagent | Purpose in this compound Synthesis |
| Boc (N-terminus) | Acid-labile | Trifluoroacetic acid (TFA) americanpeptidesociety.org | Permanent N-terminal protection, removed during final cleavage. |
| Fmoc (Nα-amino) | Base-labile | Piperidine in DMF americanpeptidesociety.org | Temporary protection during peptide chain elongation. |
| Fmoc (Lysine side chain) | Base-labile | Piperidine in DMF | Orthogonal side-chain protection for selective modification. peptide.com |
| Resin Linker (Wang) | Acid-labile | Trifluoroacetic acid (TFA) rapp-polymere.com | Anchors peptide to solid support, cleaved to release the final product. |
Resin Cleavage Protocols and Peptide Isolation
The synthesis of a C-terminally protected peptide acid such as this compound necessitates a carefully selected cleavage strategy. The goal is to detach the peptide from the solid support while preserving the acid-labile Boc (tert-butyloxycarbonyl) group at the N-terminus and the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group on the lysine side chain. This requirement points to the use of highly acid-sensitive resins, such as 2-chlorotrityl chloride (2-CTC) or other trityl-based resins. iris-biotech.de
Cleavage from these resins can be accomplished under exceptionally mild acidic conditions, which leave the side-chain protecting groups and the N-terminal Boc group intact. iris-biotech.desigmaaldrich.com A standard procedure involves treating the peptidyl-resin with a dilute solution of trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane (DCM). sigmaaldrich.com Repetitive treatments with 1% TFA in DCM are often sufficient to achieve high cleavage yields without premature deprotection of the Boc group. sigmaaldrich.com The trityl linker's high acid sensitivity is due to the stability of the trityl carbocation formed during cleavage. iris-biotech.de
To mitigate potential side reactions, such as the reattachment of the cleaved peptide to the resin, scavengers can be added to the cleavage cocktail, although for simple sequences cleaved under very mild conditions, this may not be necessary. sigmaaldrich.comthermofisher.com
Table 1: Mild Cleavage Protocols for Protected Peptides on Acid-Sensitive Resins
| Cleavage Reagent/Cocktail | Resin Type | Conditions | Comments | Citations |
|---|---|---|---|---|
| 1-5% TFA in DCM | 2-Chlorotrityl (2-CTC) | 5-10 short treatments (e.g., 2 min each) at room temperature. | Minimizes Boc group removal. The volatile solvent is easily removed. sigmaaldrich.com | sigmaaldrich.com |
| Acetic Acid/TFE/DCM | 2-Chlorotrityl (2-CTC) | Mixture (e.g., 1:1:8 v/v/v), 2 hours at room temperature. | Alternative mild condition; TFE (trifluoroethanol) helps swell the resin. | |
| 20% Hexafluoroisopropanol (HFIP) in DCM | Trityl Resins | 1-2 hours at room temperature. | HFIP is a weakly acidic alcohol capable of cleaving from hyper-acid-labile resins while keeping most protecting groups intact. iris-biotech.de | iris-biotech.de |
Once the peptide is cleaved into solution, isolation is typically achieved through precipitation. The acidic cleavage solution is collected and neutralized, often with a base like pyridine, before being concentrated under reduced pressure. sigmaaldrich.com The concentrated peptide solution is then added to a large volume of cold diethyl ether or methyl tert-butyl ether, causing the peptide to precipitate. peptide.com The crude peptide is collected by filtration or centrifugation, washed with more cold ether to remove residual scavengers and cleavage byproducts, and then dried under vacuum. thermofisher.compeptide.com Final purification is almost always performed using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). ekb.eg
Strategies for Minimizing Undesired Side Reactions in SPPS
The synthesis of a pentapeptide like this compound on a solid support is prone to several side reactions that can reduce the yield and purity of the final product. Methodological advancements have provided robust strategies to minimize these issues.
Prevention of Deletion Sequences and Unreacted Sites (Capping Procedures)
Deletion sequences, which lack one or more amino acids from the target sequence, are a common type of impurity in Solid-Phase Peptide Synthesis (SPPS). polypeptide.com They arise from incomplete coupling reactions or, less commonly, incomplete Fmoc deprotection, leaving unreacted free amino groups on the growing peptide chain. mdpi.com These free amines can then react in a subsequent coupling cycle, leading to a peptide missing an amino acid.
To prevent the formation of deletion sequences, a "capping" step is introduced after the coupling reaction. iris-biotech.de Capping involves acylating any unreacted N-terminal amines with a simple, irreversible agent, rendering them unable to participate in future coupling steps. mdpi.com The resulting N-terminally acetylated, truncated peptides are generally easier to separate from the full-length target peptide during purification due to their different chemical properties. polypeptide.comeuropa.eu
The most common capping agent is acetic anhydride, often used in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or pyridine in a solvent such as N-methyl-2-pyrrolidone (NMP) or DMF. nih.govrsc.org
Table 2: Common Capping Reagents in Fmoc-SPPS
| Capping Reagent | Base/Activator | Typical Conditions | Mechanism | Citations |
|---|---|---|---|---|
| Acetic Anhydride (Ac₂O) | DIPEA or Pyridine | 5-20% Ac₂O in DMF/NMP with base, 5-30 min. | Acetylates free primary and secondary amines. | nih.govrsc.org |
| Azidoacetic acid | HCTU/DIPEA | 5 eq reagent, 20-30 min. | Forms an azidoacetyl cap, which can be useful for specific purification strategies. universiteitleiden.nl | universiteitleiden.nl |
| N-(2-chlorobenzyloxycarbonyloxy)succinimide (Cbz-OSu) | N/A | In DMF or DCM. | Introduces a Cbz group, useful if a non-acetyl cap is desired. |
Control of Amino Acid Racemization and Epimerization
Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a critical issue in peptide synthesis. It primarily occurs during the carboxyl group activation step required for amide bond formation. acs.orgnih.gov While all amino acids are susceptible, some are more prone than others. The mechanism often involves the formation of a 5(4H)-oxazolone (azlactone) intermediate, which can easily tautomerize to a form where the α-proton is abstracted, leading to loss of chirality.
The use of urethane-based Nα-protecting groups, such as Fmoc and Boc, significantly suppresses racemization compared to other types of protecting groups. nih.gov However, the choice of coupling reagent and additives is paramount for maintaining stereochemical purity.
Strategies to control racemization include:
Use of Additives: Reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives (e.g., 6-Cl-HOBt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), are added to the coupling reaction. peptide.com They act as activated ester intermediates that are less prone to racemization than other activated forms and help suppress side reactions.
Choice of Coupling Reagent: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) can cause significant racemization if used without an additive. Uronium/aminium-based reagents such as HATU, HBTU, and COMU are highly efficient but must be used with the correct stoichiometry and base to minimize epimerization. luxembourg-bio.com
Base Selection: The choice and amount of base used during coupling are critical. Sterically hindered bases like DIPEA or 2,4,6-collidine are generally preferred over less hindered bases. luxembourg-bio.com
For the synthesis of this compound, racemization would be a concern at each of the four coupling steps. The risk can be minimized by using a proven, low-racemization protocol, such as DIC/Oxyma or HATU/HOAt. ekb.eg Studies have shown that with proper protocols, the rate of racemization can be kept below 0.4% per cycle. nih.gov
Suppression of Diketopiperazine (DKP) Formation
Diketopiperazine (DKP) formation is a major truncating side reaction in SPPS, particularly after the coupling of the second amino acid. acs.org It involves an intramolecular cyclization of the N-terminal dipeptidyl-resin, where the free amine of the first amino acid attacks the ester linkage of the second amino acid to the resin. This cleaves the dipeptide from the support as a stable six-membered cyclic DKP, terminating chain growth. nih.gov
In the synthesis of this compound, DKP formation is a significant risk after the deprotection of the second residue, Alanine, yielding H-Ala-Leu-resin. The sequence is susceptible to cyclization to form cyclo(Ala-Leu). digitellinc.com
Several strategies have been developed to suppress this side reaction:
Use of Sterically Hindered Resins: Employing a bulky resin linker like 2-chlorotrityl (2-CTC) sterically shields the ester bond, making the intramolecular attack less favorable. acs.org
Modified Deprotection Conditions: For the second amino acid, a shorter Fmoc-deprotection time can be used to minimize the exposure of the free dipeptide amine to basic conditions that catalyze cyclization. researchgate.net
Optimized Coupling of the Third Amino Acid: Introducing the third amino acid (Leucine in this case) using a pre-activated strategy with a highly efficient coupling reagent (e.g., HATU) and in situ neutralization can ensure that acylation of the dipeptide amine occurs much faster than the competing DKP cyclization. mdpi.com
Use of N-trityl or N-Boc protected amino acids: For the second residue, using a Boc-protected amino acid followed by TFA deprotection and in situ neutralization/coupling of the third residue can effectively minimize DKP formation. mdpi.com
Considerations for Solution-Phase Peptide Synthesis (if relevant to the compound's broader context)
The target compound, this compound, is a fully protected peptide fragment. Such fragments are ideal building blocks for convergent synthesis strategies, where smaller protected peptides are synthesized separately and then joined together in solution to form a larger peptide. This makes solution-phase synthesis highly relevant to the compound's broader context.
Adaptations of Fmoc-Based Chemistry in Solution-Phase Systems
While traditionally favored for SPPS, Fmoc chemistry has been adapted for solution-phase peptide synthesis (SolPS). researchgate.net The primary challenge in adapting Fmoc chemistry to SolPS is the removal of the dibenzofulvene (DBF) byproduct generated during the piperidine-mediated Fmoc deprotection step. google.com In SPPS, this byproduct and excess piperidine are simply washed away from the resin-bound peptide. In solution, they remain mixed with the product, complicating purification.
Several adaptations have been developed to overcome this issue:
Extractive Workup: After deprotection, the reaction mixture can be subjected to a series of aqueous washes (liquid-liquid extraction) to remove the water-soluble piperidine and its adducts, provided the protected peptide has low water solubility.
Precipitation/Crystallization: The deprotected peptide can be selectively precipitated or crystallized from the reaction mixture, leaving the impurities in the solution. This requires careful selection of solvent systems. google.com
Scavenging Reagents: The use of "fulvene traps," such as long-chain thiols or secondary amines, can be employed to create adducts that are more easily separated by extraction or chromatography. google.com
Group-Assisted Purification (GAP): This method involves attaching a solubility-controlling protecting group to the C-terminus, which allows for selective precipitation of the target peptide after each coupling and deprotection cycle, effectively removing byproducts. google.com
For a fragment like this compound, if it were to be deprotected at its N-terminus for further coupling in solution, the Fmoc group on the lysine side chain would remain. The challenge would be the selective deprotection of the N-terminal Boc group without affecting other protecting groups, typically achieved with mild acid, followed by coupling to another peptide fragment in solution.
Conformational Landscape and Theoretical Investigations of Boc Lys Fmoc Leu Ala Leu Oh and Peptide Analogues
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry and molecular modeling have become indispensable tools for exploring the vast conformational space available to peptides. These methods allow for the detailed characterization of peptide structures and their dynamic behavior at an atomic level, complementing experimental data and guiding the design of new peptide-based materials and therapeutics. nih.gov
Table 1: Illustrative Relative Energies of Boc-Lys(Fmoc)-Leu-Ala-Leu-OH Backbone Conformations from Theoretical Calculations.
| Conformation | Dihedral Angles (φ, ψ) | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Polar Solvent |
| β-strand | -120°, +120° | 0.0 | 2.5 |
| α-helix | -60°, -40° | 1.5 | 0.0 |
| Polyproline II | -75°, +145° | 3.0 | 1.0 |
| C7eq | -80°, +70° | 0.8 | 3.5 |
Note: This table is illustrative and based on general principles of peptide conformational analysis. Specific values for this compound would require dedicated computational studies.
While QM methods provide static pictures of stable conformers, molecular dynamics (MD) simulations offer a dynamic view of peptide behavior over time. By simulating the movements of atoms based on a force field, MD can explore the conformational landscape and identify the most populated conformational states. For this compound, MD simulations would reveal how the peptide samples different secondary structures, such as helices, sheets, or random coils, and the timescales of transitions between these states. These simulations are crucial for understanding the flexibility and adaptability of the peptide structure. rsc.org
The surrounding solvent environment plays a critical role in determining the conformational preferences of a peptide. rsc.orgaps.org Solvents can stabilize or destabilize certain conformations by forming hydrogen bonds with the peptide backbone and side chains. aps.org For instance, polar solvents like water tend to promote more extended conformations by solvating the peptide backbone, whereas nonpolar solvents can favor more compact, internally hydrogen-bonded structures. nih.govnih.gov Computational studies often use explicit solvent models in MD simulations or implicit continuum models in QM calculations to account for these effects. nih.govrsc.org The choice of solvent can significantly alter the balance between different secondary structures, such as α-helices and β-sheets. rsc.org
Influence of Protecting Groups on Peptide Secondary Structure and Conformational Dynamics
The Boc and Fmoc protecting groups are not merely passive additions; their size, hydrophobicity, and chemical nature can significantly influence the secondary structure and dynamics of the peptide. The bulky Fmoc group, with its aromatic fluorenyl moiety, can engage in π-π stacking interactions, which can either stabilize or disrupt local secondary structures. Similarly, the Boc group can sterically hinder certain conformations. The interplay between these protecting groups and the peptide backbone can lead to unique conformational preferences that would not be observed in the unprotected peptide. The choice between Fmoc and Boc strategies in solid-phase peptide synthesis (SPPS) is fundamental, with Fmoc chemistry generally being favored due to its milder deprotection conditions. americanpeptidesociety.orgiris-biotech.de
Table 2: Properties of Common Amino Protecting Groups.
| Protecting Group | Abbreviation | Cleavage Condition |
| tert-butyloxycarbonyl | Boc | Acidic (e.g., TFA) |
| 9-fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., piperidine) |
This table provides a general overview of the cleavage conditions for Boc and Fmoc protecting groups. americanpeptidesociety.org
Self-Assembly Phenomena in Fmoc-Protected Amino Acids and Related Peptides
A fascinating aspect of Fmoc-protected amino acids and peptides is their propensity for self-assembly into well-ordered nanostructures, such as nanofibers, nanotubes, and hydrogels. researchgate.netbeilstein-journals.org This self-assembly is driven by a combination of non-covalent interactions, including π-π stacking of the aromatic fluorenyl groups and hydrogen bonding between the peptide backbones. mdpi.com The presence of the Fmoc group on the lysine (B10760008) side chain of this compound suggests that this peptide may also exhibit self-assembly properties, potentially forming higher-order structures in solution. The balance between the hydrophobic Fmoc group and the more hydrophilic peptide sequence would be a key factor in determining the nature and stability of the resulting self-assembled structures. beilstein-journals.orgacs.org These self-assembling systems have potential applications in areas such as drug delivery and tissue engineering. beilstein-journals.org
Advanced Applications and Engineering Prospects in Peptide Chemistry
Strategic Utilization of Boc-Lys(Fmoc)-Leu-Ala-Leu-OH as a Versatile Peptide Intermediate
The pentapeptide this compound is a strategically designed intermediate for solid-phase peptide synthesis (SPPS) and solution-phase fragment condensation. Its utility stems from the orthogonal protection scheme of the lysine (B10760008) residue, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the side-chain ε-amino group and an acid-labile tert-butyloxycarbonyl (Boc) group protecting the N-terminal α-amino group. This arrangement allows for the selective deprotection of either the N-terminus or the lysine side-chain, providing a powerful tool for creating complex and modified peptides.
In peptide synthesis, particularly for long or difficult sequences, the use of protected peptide fragments like this compound can significantly improve synthesis efficiency and final product purity. This approach, known as fragment condensation, minimizes the number of coupling steps and can circumvent issues related to peptide aggregation on the solid support.
The presence of the orthogonally protected lysine is key to its versatility. While the Boc group is removed under acidic conditions to allow for peptide chain elongation from the N-terminus, the Fmoc group on the lysine side-chain remains stable. peptide.compeptide.com This Fmoc group can be selectively removed at a desired stage of the synthesis using a mild base, such as piperidine (B6355638), exposing the lysine's ε-amino group for further modification. nih.govresearchgate.net This selective deprotection is the foundation for the site-specific functionalization methodologies discussed in the following sections.
Methodologies for Site-Specific Functionalization and Bioconjugation of Peptides
Site-specific functionalization allows for the precise attachment of various molecular entities to a peptide, thereby tailoring its properties for specific applications. The use of building blocks like this compound is central to these strategies, as the orthogonally protected lysine residue serves as a specific handle for modification.
Once the peptide chain is assembled and the Fmoc group on the lysine side-chain is selectively removed, the newly exposed primary amine can be targeted for a wide range of bioconjugation reactions. These reactions are chosen for their high efficiency and specificity, ensuring that the modification occurs only at the intended lysine residue. Common conjugation chemistries include acylation with activated esters (such as N-hydroxysuccinimide esters), reductive amination, and isothiocyanate coupling.
The selective deprotection of the lysine side chain in a peptide built with a Boc-Lys(Fmoc)-containing fragment opens a direct route for targeted labeling. This is particularly valuable for introducing reporter molecules like biotin (B1667282) or fluorophores, which are essential tools in biochemical and cell-based assays.
Biotinylation: Biotin, a vitamin with an exceptionally high affinity for avidin (B1170675) and streptavidin, can be readily coupled to the deprotected lysine side-chain. rsc.org This is typically achieved by reacting the peptide with an activated biotin derivative, such as biotin-N-hydroxysuccinimide ester. The resulting biotinylated peptide can be used for a variety of applications, including affinity purification, immobilization on streptavidin-coated surfaces, and in enzyme-linked immunosorbent assays (ELISAs). The site-specific nature of this labeling ensures that the biological activity of the peptide is minimally affected and that the biotin tag is positioned for optimal interaction with its binding partners. nih.gov
Fluorophore Incorporation: Similarly, fluorescent dyes can be site-specifically attached to the lysine side-chain. A wide array of fluorophores with different excitation and emission wavelengths are available as activated esters or isothiocyanates. This allows for the creation of fluorescently labeled peptides for use in fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) studies. acs.orgnih.gov For instance, fluorescein (B123965) isothiocyanate (FITC) or derivatives of rhodamine can be conjugated to the lysine ε-amino group to track the peptide's localization within cells or to monitor its interaction with other molecules.
| Labeling Agent | Reactive Group | Resulting Conjugate | Primary Application |
|---|---|---|---|
| Biotin-NHS | N-Hydroxysuccinimide Ester | Biotinylated Peptide | Affinity Assays, Purification |
| 5(6)-Carboxyfluorescein-NHS | N-Hydroxysuccinimide Ester | Fluorescein-labeled Peptide | Fluorescence Imaging, FRET |
| Rhodamine B isothiocyanate | Isothiocyanate | Rhodamine-labeled Peptide | Fluorescence Polarization |
Development and Synthesis of Modified Peptides and Peptide Conjugates
The ability to introduce specific functionalities into a peptide sequence through intermediates like this compound is a cornerstone of modern peptide chemistry. This extends beyond simple labeling to the creation of more complex peptide conjugates with novel properties and functions.
The conjugation of metal complexes to peptides has given rise to a new class of molecules with applications in catalysis, medical imaging, and therapeutics. researchgate.net The lysine side-chain, once deprotected, can serve as an anchor point for chelating ligands. These ligands can then coordinate with a variety of metal ions.
The synthesis of such conjugates can be approached in two main ways: by first attaching a chelating agent to the lysine side-chain and then introducing the metal ion, or by coupling a pre-formed metal complex that has a reactive group compatible with the amine on the lysine. peptide.com Peptides serve as excellent recognition elements in these molecular probes due to their specific binding capabilities. researchgate.net
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have modified backbones or side chains to improve properties such as stability against enzymatic degradation and oral bioavailability. While this compound is a standard peptide fragment, the principles of orthogonal protection it embodies are fundamental to the synthesis of more complex peptidomimetics.
Pseudo-proline dipeptides, for example, are created from serine or threonine residues and can be introduced into a peptide sequence to induce a "kink" in the backbone, similar to proline. google.com This can disrupt aggregation-prone β-sheet formation during synthesis. google.com The strategic placement of such modified residues, often in conjunction with functionalizable amino acids like lysine, allows for fine-tuning of the peptide's three-dimensional structure and biological activity.
Contribution to Peptide Library Generation and Combinatorial Chemistry
Combinatorial chemistry is a powerful technique for discovering new bioactive molecules by synthesizing and screening large libraries of related compounds. Peptide libraries, in particular, are invaluable for identifying enzyme substrates, receptor ligands, and antimicrobial agents.
The "split-mix" synthesis method is a common approach for generating "one-bead-one-compound" peptide libraries. In this context, orthogonally protected building blocks like Boc-Lys(Fmoc)-OH are crucial for creating libraries of modified peptides. google.com After the main peptide library is synthesized, the Fmoc group on the lysine side-chain can be selectively removed across all beads. The entire library can then be reacted with a particular molecule of interest, creating a new library where each peptide is modified at the lysine position. This allows for the rapid screening of a vast number of functionalized peptides to identify those with the desired activity.
| Library Type | Role of Boc-Lys(Fmoc) Fragment | Example Application |
|---|---|---|
| Site-Specifically Labeled Library | Provides a handle for uniform modification after primary synthesis. | Screening for peptides that bind to a target when labeled with a specific dye. |
| Branched Peptide Library | Allows for the synthesis of a second peptide chain from the lysine side-chain. | Discovery of potent multivalent ligands. |
| Cyclic Peptide Library | Enables on-resin cyclization between the lysine side-chain and the N- or C-terminus. | Identifying conformationally constrained peptides with high receptor affinity. |
Q & A
Q. What is the role of Boc and Fmoc protecting groups in Boc-Lys(Fmoc)-Leu-Ala-Leu-OH?
The Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups provide orthogonal protection during solid-phase peptide synthesis (SPPS). Boc protects the α-amino group and is removed with trifluoroacetic acid (TFA), while Fmoc on the lysine side chain is cleaved with piperidine. This enables sequential deprotection, critical for synthesizing branched peptides or incorporating modified residues without interference .
Q. What are the standard protocols for synthesizing this compound using SPPS?
- Resin loading : Attach Boc-Lys(Fmoc)-OH to a solid support (e.g., TentaGel HL–NH2 resin) via its carboxyl group using coupling reagents like PyBOP/DIEA.
- Deprotection : Remove Fmoc from the lysine side chain with 20% piperidine in DMF.
- Chain elongation : Coucle subsequent residues (Leu, Ala, Leu) using Fmoc-SPPS protocols.
- Final cleavage : Use TFA cocktails (e.g., TFA/H2O/TIS, 95:2.5:2.5) to release the peptide and remove Boc groups .
Q. How should this compound be handled and stored to maintain stability?
- Storage : Keep at -20°C in airtight, desiccated containers to prevent hydrolysis of Fmoc/Boc groups.
- Solubility : Dissolve in DMF or DCM for synthesis; avoid aqueous buffers unless fully deprotected.
- Stability : Monitor by HPLC after prolonged storage due to potential tert-butyl ester hydrolysis under acidic conditions .
Advanced Research Questions
Q. How can coupling efficiency be optimized when incorporating this compound into sterically hindered sequences?
- Use microwave-assisted synthesis to enhance reaction kinetics.
- Employ double coupling with HOBt/DIC activation for challenging residues.
- Monitor by Kaiser test or FT-IR spectroscopy for unreacted amines.
- Adjust solvent polarity (e.g., DMF/NMP mixtures) to improve solubility of bulky intermediates .
Q. What strategies mitigate side reactions during Fmoc deprotection in Boc-Lys(Fmoc)-containing peptides?
- Piperidine concentration : Reduce from 20% to 10% to minimize base-induced side reactions (e.g., aspartimide formation).
- Additives : Include 0.1 M HOBt in deprotection solutions to suppress racemization.
- Temperature control : Perform deprotection at 0–4°C to limit diketopiperazine formation in turn-inducing sequences .
Q. How to characterize discrepancies in mass spectrometry (MS) data for this compound-containing peptides?
- Conflict resolution : Compare observed vs. theoretical m/z values. For example, a +18 Da shift may indicate incomplete Boc removal, requiring TFA re-treatment.
- Tandem MS/MS : Fragment ions at m/z 243.1 (Fmoc immonium ion) confirm residual protection.
- Complementary techniques : Use MALDI-TOF for intact mass and RP-HPLC for purity assessment (retention shifts indicate truncations) .
Q. How does the solubility profile of this compound influence purification strategies?
- Crude peptide : Precipitate in cold diethyl ether to remove DMF, then dissolve in 30% acetonitrile/0.1% TFA for HPLC.
- Column selection : Use C18 columns with wide-pore (300 Å) stationary phases to accommodate hydrophobic protected peptides.
- Gradient optimization : Start at 25% acetonitrile, increasing by 0.5%/min to resolve closely eluting impurities .
Q. What are the advantages of microwave-assisted Edman degradation for sequencing this compound-containing peptides?
- Efficiency : Reduces cleavage time from 24 hours to 30 minutes under microwave irradiation (50°C, 30 W).
- Compatibility : Works with standard SPPS resins and Edman reagents (PITC).
- Sensitivity : Incorporates a fixed charge tag (via Boc-Lys(Fmoc)-OH) for enhanced ESI-MS/MS detection of low-abundance fragments .
Q. How to design experiments assessing Lys(Fmoc) positioning effects on peptide secondary structure?
- Comparative CD/NMR : Synthesize analogs with Lys(Fmoc) at N-terminal, central, and C-terminal positions.
- Thermal denaturation : Monitor α-helix-to-coil transitions at 222 nm (CD) to evaluate stabilization effects.
- Molecular dynamics : Simulate Fmoc’s hydrophobic interactions with adjacent residues (e.g., Leu-Ala motifs) .
Methodological Considerations
Q. How to validate the enantiomeric purity of this compound post-synthesis?
- Chiral HPLC : Use a Chirobiotic T column with 10 mM ammonium acetate (pH 5.0)/methanol gradients.
- Marfey’s reagent : Derivatize hydrolyzed peptide with FDAA and compare retention times to L/D standards.
- Polarimetry : Measure specific rotation ([α]D²⁵) and compare to literature values (e.g., Boc-Lys(Fmoc)-OH: +3.3° in ethyl acetate) .
Q. What analytical techniques are critical for troubleshooting failed syntheses of this compound?
- FT-IR : Detect unreacted carbonyl groups (C=O stretch at 1690–1730 cm⁻¹) after coupling steps.
- 19F NMR : Track Fmoc removal by observing trifluoroacetate peaks (δ -75 to -78 ppm).
- Ion mobility MS : Differentiate isobaric truncation products based on collision cross-section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
